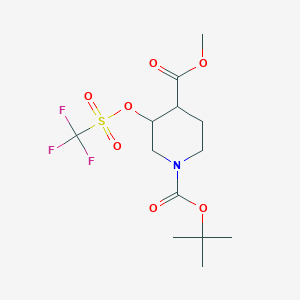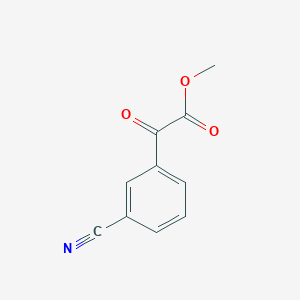
Methyl 2-(3-cyanophenyl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-cyanophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H7NO3 It is an ester derivative of oxoacetic acid and contains a cyano group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-cyanophenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the esterification of 3-cyanobenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the reaction of 3-cyanobenzaldehyde with methyl oxalate in the presence of a base such as sodium methoxide. This reaction forms the desired ester through a nucleophilic addition-elimination mechanism.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The use of solid acid catalysts is also explored to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-cyanophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-cyanobenzoic acid and methanol under acidic or basic conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) is used for reduction.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under mild conditions.
Major Products
Hydrolysis: 3-cyanobenzoic acid and methanol.
Reduction: 3-aminophenyl-2-oxoacetate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-cyanophenyl)-2-oxoacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-cyanophenyl)-2-oxoacetate: Similar structure but with the cyano group in the para position.
Ethyl 2-(3-cyanophenyl)-2-oxoacetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(3-nitrophenyl)-2-oxoacetate: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
Methyl 2-(3-cyanophenyl)-2-oxoacetate is unique due to the presence of the cyano group in the meta position, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to different pharmacological properties compared to its para-substituted counterpart.
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
methyl 2-(3-cyanophenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H7NO3/c1-14-10(13)9(12)8-4-2-3-7(5-8)6-11/h2-5H,1H3 |
InChI Key |
MQDMVJZBNRIAQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


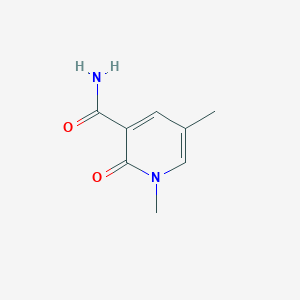
![[5-Bromo-3-methoxy-2-[(tributylstannyl)methoxy]phenyl]methanol](/img/structure/B13669431.png)
![Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669432.png)

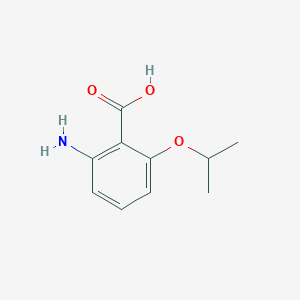

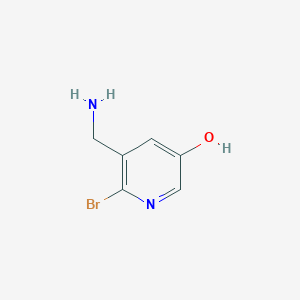
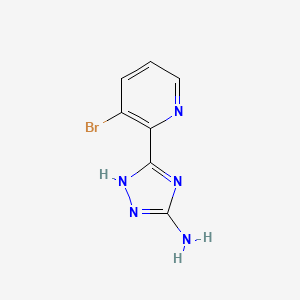
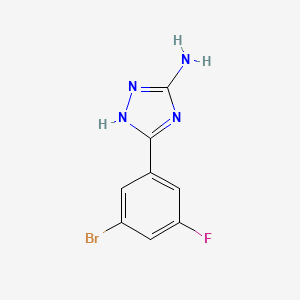
![6-Chloro-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669480.png)
![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
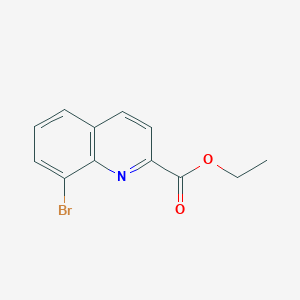
![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
